![molecular formula C19H23N5O2 B14092584 1-methyl-3-(3-methylbutyl)-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092584.png)
1-methyl-3-(3-methylbutyl)-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure It belongs to the class of purine derivatives, which are known for their significant biological activities
Méthodes De Préparation
The synthesis of 1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves multiple steps. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the methyl, phenyl, and 3-methylbutyl groups. The reaction conditions often require the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a model compound in studying purine derivatives and their reactivity.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This can result in various cellular effects, such as decreased proliferation and increased differentiation.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can be compared with other purine derivatives, such as:
Caffeine: A well-known stimulant with a similar purine structure but different functional groups.
Theophylline: Used in respiratory diseases, it shares a purine core but has distinct pharmacological properties.
Xanthine: A precursor to uric acid, it is structurally related but has different biological roles.
The uniqueness of 1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H23N5O2 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
4-methyl-2-(3-methylbutyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H23N5O2/c1-13(2)9-10-24-17(25)15-16(21(3)19(24)26)20-18-22(11-12-23(15)18)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 |
Clé InChI |
AEXSNRCIPAYXQH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092501.png)

![2-[3-(Dimethylamino)propyl]-1-(3-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092517.png)
![[6-[2-[2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B14092523.png)
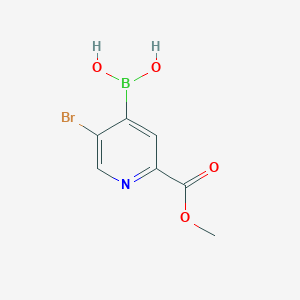
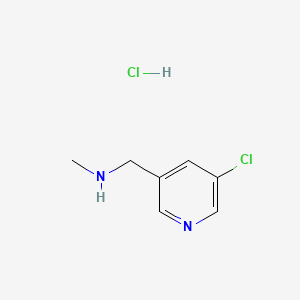
![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092536.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B14092550.png)

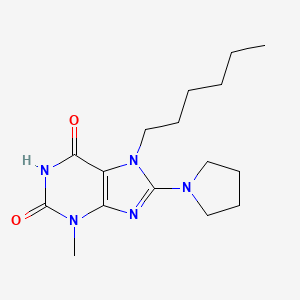
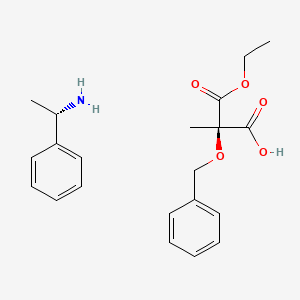
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092580.png)
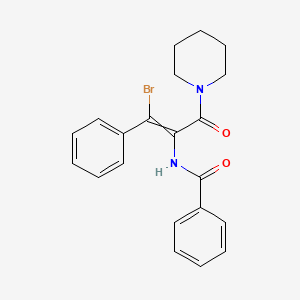
![1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092595.png)
